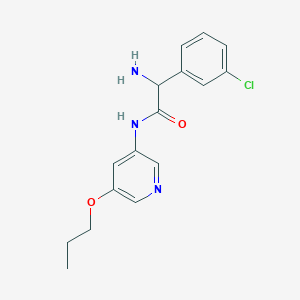![molecular formula C17H22N4O B7023929 4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile](/img/structure/B7023929.png)
4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile is a complex organic compound that features a piperidine ring, an oxazoline moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile typically involves multiple steps:
Formation of the oxazoline ring: This can be achieved by reacting 3-methyl-4,5-dihydro-1,2-oxazole with appropriate reagents under controlled conditions.
Attachment of the piperidine ring: The oxazoline derivative is then reacted with a piperidine derivative, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the benzonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Aminomethyl)piperidin-1-yl]benzonitrile: Lacks the oxazoline ring, potentially altering its biological activity.
4-[4-(Methylamino)piperidin-1-yl]benzonitrile: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile is unique due to the presence of the oxazoline ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-10-17(22-20-13)12-19-15-6-8-21(9-7-15)16-4-2-14(11-18)3-5-16/h2-5,15,17,19H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRSZMUNVHWOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CNC2CCN(CC2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-methylsulfonylcyclohexyl)amino]-N-phenylacetamide](/img/structure/B7023850.png)


![2,6-Difluoro-4-[[(1,3,5-trimethylpyrazol-4-yl)methylamino]methyl]benzonitrile](/img/structure/B7023874.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-(methoxymethyl)azetidine](/img/structure/B7023879.png)
![2,6-Difluoro-4-[[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylamino]methyl]benzonitrile](/img/structure/B7023887.png)
![1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide](/img/structure/B7023888.png)
![tert-butyl N-[4-methoxy-1-[3-(methoxymethyl)azetidin-1-yl]butan-2-yl]carbamate](/img/structure/B7023896.png)
![1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine](/img/structure/B7023911.png)
![1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]-3,3,5,5-tetramethylpiperazine](/img/structure/B7023918.png)
![N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine](/img/structure/B7023936.png)
![4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile](/img/structure/B7023938.png)
![N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7023941.png)
![3-(1,3-dioxolan-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7023952.png)
